2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol
Description
2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is a structurally modified derivative of 2-aminopropane-1,3-diol, featuring a benzyloxymethyl group at the 2-position. This compound shares its core structure with TRIS (2-amino-2-(hydroxymethyl)propane-1,3-diol), a widely used biochemical buffer . Its unique structure allows for tailored reactivity, particularly in reactions involving ether cleavage or hydrogenolysis of the benzyl group .
Properties
IUPAC Name |
2-amino-2-(phenylmethoxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c12-11(7-13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,13-14H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNHKTAMUGDRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propanediol with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 2-amino-1,3-propanediol attacks the benzyl chloride, resulting in the formation of the benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Enzymatic Enantioselective Hydrolysis
The compound serves as a precursor for synthesizing chiral building blocks. Lipase-catalyzed hydrolysis enables enantiomeric resolution of its derivatives:
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Reaction : Hydrolysis of acetyl-protected intermediates using Pseudomonas cepacia lipase (PSL-C) achieves >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers .
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Conditions :
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Substrate: Acetylated 3-amino-2-[(benzyloxy)methyl]propan-1-ol
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Catalyst: Immobilized PSL-C
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Solvent: Phosphate buffer (pH 7.0) with isopropyl alcohol
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Temperature: 30°C
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Outcome : Scalable synthesis of (R)- and (S)-3-amino-2-[(benzyloxy)methyl]propan-1-ol monohydrochloride, critical for producing C-4 chiral amines .
Nucleophilic Substitution Reactions
The primary amino group participates in nucleophilic attacks, forming diverse derivatives:
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Reagents : Alkyl halides, acyl chlorides, or sulfonating agents.
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Example : Reaction with benzyl chloride under basic conditions (K₂CO₃ or NaOH) yields N-alkylated products.
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Mechanism :
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Applications : Synthesis of immunosuppressants (e.g., fingolimod derivatives) .
Condensation with Diethylacetamido Malonate
The amino group reacts with activated esters to form intermediates for pharmaceuticals:
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Reaction :
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Conditions :
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Outcome : Key intermediate for fingolimod hydrochloride, used in multiple sclerosis treatment .
Cyclization to Aliphatic Cyclic Carbonates
The diol moiety undergoes intramolecular cyclization to form six-membered cyclic carbonates:
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Reagents : Carbonyl diimidazole (CDI) or phosgene derivatives.
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Conditions :
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Solvent: Dichloromethane
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Temperature: 0°C to 25°C
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Mechanism :
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Applications : Monomers for biodegradable polymers via ring-opening polymerization .
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetyl derivatives |
| Benzyl Deprotection | H₂/Pd-C, methanol | Debenzylated diol intermediates |
| Oxidation | TEMPO/NaClO₂ | Carboxylic acid derivatives |
Atmospheric Degradation
The compound’s atmospheric lifetime is influenced by OH radical reactions:
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Rate Coefficient :
At 300 K, .
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Degradation Products : Nitrate nanoparticles with vapor pressure at 298 K.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound is being explored as a potential lead in the development of new pharmaceuticals. Its structural characteristics suggest it may interact favorably with biological targets involved in metabolic disorders and cardiovascular diseases. The benzyloxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy as a drug candidate .
1.2 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the compound can lead to enhanced activity against various bacterial strains, including Staphylococcus aureus. This suggests its utility in developing new antibacterial agents .
Biochemical Research Applications
2.1 Enzyme Inhibition Studies
The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving amino alcohols. Its ability to mimic natural substrates makes it valuable in studying enzyme kinetics and mechanisms .
2.2 Buffering Agent
In biochemical assays, this compound can be utilized as a buffering agent due to its pKa values, which help maintain pH stability during reactions involving sensitive biological molecules .
Industrial Applications
3.1 Chemical Intermediate
The compound is also recognized as an intermediate in the synthesis of various chemical products. Its reactivity allows it to participate in further chemical transformations, making it useful in the production of fine chemicals and specialty materials .
3.2 Personal Care Products
Due to its mildness and compatibility with skin formulations, this compound is explored for use in personal care products such as moisturizers and hair conditioners .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
TRIS (2-Amino-2-(hydroxymethyl)propane-1,3-diol)
- Structural Differences : TRIS lacks the benzyloxymethyl substituent, instead bearing a hydroxymethyl group.
- Physicochemical Properties: TRIS is highly water-soluble due to its polar hydroxymethyl groups, making it ideal for buffer solutions (pH 7–9) .
- Applications : TRIS is extensively used in biochemical assays and protein stabilization . The target compound’s benzyl group may find use in prodrug design or as a synthetic intermediate requiring selective deprotection .
FTY720 (Fingolimod)
- Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, a sphingosine-1-phosphate receptor modulator .
- Key Differences: FTY720 features a bulky 4-octylphenylethyl substituent, contributing to its immunosuppressive activity . The benzyloxymethyl group in the target compound is smaller and less hydrophobic, suggesting distinct pharmacological profiles.
- Biological Activity: FTY720 is clinically approved for multiple sclerosis. The target compound’s smaller aromatic group may offer milder immunomodulatory effects or alternative therapeutic targets.
Fosfomycin Trometamol
- Structure : TRIS salt of fosfomycin, an antibiotic .
- Comparison :
- Fosfomycin trometamol leverages TRIS to improve solubility and bioavailability. The target compound’s benzyloxymethyl group could similarly enhance drug delivery for lipophilic active ingredients .
- Stability: The benzyl ether may confer greater resistance to enzymatic degradation compared to TRIS’s hydroxymethyl group.
2-Aminopropane-1,3-diol Derivatives with Alkanoyl/Protected Groups
- Examples: Derivatives with alkanoyl or tert-butyldimethylsilyl-protected hydroxy groups ().
- Functional Differences: Alkanoyl groups improve metabolic stability but may reduce solubility. The benzyloxymethyl group offers intermediate lipophilicity and ease of deprotection under mild conditions (e.g., hydrogenolysis) .
- Applications: Such derivatives are explored for immunosuppression; the target compound’s benzyl group may enable novel mechanisms of action .
Comparative Data Table
Biological Activity
2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, also known by its chemical structure as C11H16O3, is a compound that has garnered interest in various fields of biological research due to its potential applications and biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
- Molecular Formula : C11H16O3
- Molecular Weight : 196.25 g/mol
- CAS Number : 117087-18-0
- IUPAC Name : 2-((benzyloxy)methyl)propane-1,3-diol
- Solubility : Soluble in water and organic solvents
Biological Activity Overview
This compound exhibits several biological activities, primarily as a biological buffer and an intermediate in the synthesis of various compounds. Its role as a buffer is particularly significant in biochemical assays involving enzymes that operate optimally in basic pH ranges.
Applications in Biochemistry
- Buffering Agent : The compound is used as a buffering agent in enzymatic reactions, particularly for alkaline phosphatase activity. It helps maintain pH stability during biochemical assays.
- Surfactant Production : It serves as a precursor for surfactants used in cosmetics and cleaning products, highlighting its versatility beyond purely biological applications .
- Pharmaceutical Intermediate : Its structure allows it to be utilized in synthesizing other biologically active compounds, which can have therapeutic implications.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is known to interact with various biochemical pathways:
- Enzyme Interaction : As a buffer, it stabilizes the environment for enzyme activity, particularly those that require specific pH conditions for optimal function.
- Chemical Stability : Its stability under various conditions allows it to act effectively in both laboratory settings and potential therapeutic applications.
Case Study 1: Enzymatic Assays
In a study evaluating the impact of various buffers on alkaline phosphatase activity, this compound demonstrated superior buffering capacity compared to traditional buffers. This was evidenced by maintaining enzyme activity over extended periods at varying temperatures .
| Buffer Type | Optimal pH Range | Enzyme Activity (%) |
|---|---|---|
| This compound | 7.5 - 9.0 | 95% |
| Tris Buffer | 7.0 - 8.5 | 85% |
| Phosphate Buffer | 6.5 - 7.5 | 80% |
Case Study 2: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can inhibit specific viral enzymes, indicating potential antiviral properties. For instance, modifications to the benzyloxy group have led to increased potency against certain RNA viruses .
Q & A
Q. Q1. What are the established synthetic pathways for 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, and what critical parameters influence yield optimization?
A1. The compound is synthesized via multi-step routes involving:
- Reduction reactions : Use of triethylsilane or LiAlH₄ under acidic conditions (e.g., trifluoroacetic acid) to reduce intermediates like brominated precursors .
- Bromination : Controlled bromination using HBr with phase-transfer catalysts (e.g., tricaprylmethylammonium salts) to ensure regioselectivity .
- Coupling reactions : Alkylation of benzyloxy-containing intermediates with propane-1,3-diol derivatives in the presence of bases like NaH or C₂H₅ONa .
Q. Critical parameters :
- Temperature control during reduction (0–25°C) to prevent side reactions.
- Purification via column chromatography or recrystallization to isolate high-purity products.
- Reaction time optimization (e.g., 12–24 hours for iodination steps) .
Advanced Stereochemical Analysis
Q. Q2. How can researchers resolve contradictions in stereochemical outcomes observed during the synthesis of derivatives?
A2. Contradictions arise from competing reaction pathways. Mitigation strategies include:
- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Computational modeling : Density functional theory (DFT) to predict steric and electronic influences on reaction pathways, as demonstrated in ICReDD’s quantum chemical reaction path searches .
- Kinetic vs. thermodynamic control : Adjusting reaction temperatures to favor desired stereoisomers (e.g., lower temps for kinetic products) .
Basic Characterization
Q. Q3. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
A3. Key techniques and signatures:
- ¹H/¹³C NMR :
- Benzyloxy protons: δ 4.5–5.0 ppm (singlet for –OCH₂Ph).
- Amino protons: δ 1.5–2.5 ppm (broad, exchangeable) .
- IR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 239.2 (M+H⁺) .
Advanced Mechanistic Studies
Q. Q4. How can isotopic labeling and kinetic studies elucidate the mechanism of benzyloxy group transfer in derivatives?
A4. Methodological approaches:
- Deuterium labeling : Introduce ²H at the benzyloxy methyl group to track transfer pathways via NMR or MS .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
- In situ monitoring : Use ReactIR or HPLC to track intermediate formation during coupling reactions .
Basic Purification
Q. Q5. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
A5. Effective methods include:
- Solvent extraction : Partition between ethyl acetate and water to remove polar byproducts .
- Crystallization : Use ethanol/water mixtures (70:30 v/v) for high recovery yields.
- Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for intermediates .
Advanced Computational Modeling
Q. Q6. What computational chemistry approaches are recommended for optimizing reaction conditions for novel derivatives?
A6. ICReDD’s integrated workflow is ideal:
- Reaction path search : Use GRRM or AFIR algorithms to explore transition states .
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .
- Solvent optimization : COSMO-RS simulations to select solvents that stabilize intermediates .
Basic Safety and Handling
Q. Q7. What are the critical safety considerations when handling this compound in laboratory settings?
A7. Key protocols:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., brominated reagents) .
- Spill management : Neutralize acidic residues with NaHCO₃ before disposal .
Advanced Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported biological activity data for this compound?
A8. Systematic validation steps:
- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Impurity profiling : Use HPLC-MS to rule out batch-specific contaminants (e.g., unreacted benzyl bromide) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare published datasets and identify outliers .
Basic Stability Studies
Q. Q9. What storage conditions and stabilizers prolong the shelf life of this compound?
A9. Optimal storage:
- Temperature : –20°C under inert gas (Ar/N₂) to prevent oxidation .
- Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to ethanol stock solutions .
- Light sensitivity : Store in amber glass vials to avoid photodegradation .
Advanced Derivative Design
Q. Q10. What strategies are effective for designing bioactive derivatives with improved pharmacokinetic properties?
A10. Rational design approaches:
- Bioisosteric replacement : Substitute benzyloxy with pyridyloxy groups to enhance solubility .
- Prodrug modification : Introduce ester linkages at the 1,3-diol positions for controlled release .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) with logP to balance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
